Regioselective Nitration Yields Distinct 5-Nitro vs 8-Nitro Isomer Profiles
Nitration of 4-chloroquinoline produces a mixture of 4-chloro-8-nitroquinoline and 4-chloro-5-nitroquinoline. The 5-nitro isomer is obtained as the minor product with a significantly lower yield of 16%, necessitating purification via silica gel column chromatography. In contrast, the major 8-nitro isomer forms with a 59% yield and can be isolated by simple recrystallization from methanol . This yield differential directly impacts the cost and availability of 4-chloro-5-nitroquinoline for procurement.
| Evidence Dimension | Synthetic Yield from 4-Chloroquinoline Nitration |
|---|---|
| Target Compound Data | 16% yield (after chromatography) |
| Comparator Or Baseline | 4-Chloro-8-nitroquinoline: 59% yield (after recrystallization) |
| Quantified Difference | 43 percentage point yield disadvantage; 3.7× lower yield |
| Conditions | Nitration of 4-chloroquinoline (10.0 g) in H₂SO₄ with fuming HNO₃ at -5°C, followed by pH adjustment to 9 and isolation. |
Why This Matters
The low yield of the 5-nitro isomer relative to the 8-nitro isomer directly translates to higher commercial cost and limited bulk availability, making sourcing decisions and purity verification critical for research budgets and project timelines.
